8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803591-03-8
VCID: VC2893163
InChI: InChI=1S/C8H9N3.ClH/c1-6-4-7(9)5-11-3-2-10-8(6)11;/h2-5H,9H2,1H3;1H
SMILES: CC1=CC(=CN2C1=NC=C2)N.Cl
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol

8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride

CAS No.: 1803591-03-8

Cat. No.: VC2893163

Molecular Formula: C8H10ClN3

Molecular Weight: 183.64 g/mol

* For research use only. Not for human or veterinary use.

8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride - 1803591-03-8

Specification

CAS No. 1803591-03-8
Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
IUPAC Name 8-methylimidazo[1,2-a]pyridin-6-amine;hydrochloride
Standard InChI InChI=1S/C8H9N3.ClH/c1-6-4-7(9)5-11-3-2-10-8(6)11;/h2-5H,9H2,1H3;1H
Standard InChI Key HLXFQTDOPBFKOZ-UHFFFAOYSA-N
SMILES CC1=CC(=CN2C1=NC=C2)N.Cl
Canonical SMILES CC1=CC(=CN2C1=NC=C2)N.Cl

Introduction

Physicochemical Properties

Solubility

The hydrochloride form improves solubility in water and other polar solvents compared to the base form. This property is crucial for biological assays and pharmaceutical formulations.

Acid/Base Behavior

The compound exhibits basicity due to the amine group at position 6 and the nitrogen atoms in the fused ring system. Its pKa value is predicted to be around 6.39 ± 0.10, indicating moderate basicity suitable for protonation under physiological conditions .

Synthesis Pathways

General Synthetic Approaches

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminopyridines and aldehydes or ketones under acidic or basic conditions . For derivatives like 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride:

  • Microwave-Assisted Cyclization: Accelerates reaction rates by providing controlled heating for ring closure.

  • Friedländer Condensation: Employs aluminum chloride as a catalyst for regioselective formation of imidazo[1,2-a]pyridine cores.

Specific Synthetic Route

The synthesis of this compound may involve:

  • Reaction between chloroacetaldehyde and 2-amino-5-methylpyridine under acidic conditions.

  • Cyclization facilitated by microwave irradiation or catalytic methods.

  • Conversion into the hydrochloride salt via treatment with HCl gas or aqueous HCl solution.

Analytical Characterization

Spectroscopic Techniques

Characterization often employs:

  • NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR provide insights into substitution patterns and electronic environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amines through N-H stretching vibrations.

Crystallographic Studies

Single-crystal X-ray diffraction reveals detailed structural arrangements, including bond lengths and angles within the fused ring system .

Data Table: Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+148.08693127.0
[M+Na]+170.06887140.8
[M+NH4]+165.11347136.2
[M+K]+186.04281136.1
[M-H]-146.07237129.3

This data aids in understanding ionization behavior during mass spectrometric analysis .

Biological Implications

Data Table: IC50 Values for Related Derivatives

CompoundSubstitution PatternIC50 (µM)
UnsubstitutedNone>200
Methyl at R4Position R4<100

These values highlight the importance of substitution patterns in biological activity .

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